Tert-butyl 3-amino-3-(2-fluorophenyl)butanoate
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Overview
Description
Tert-butyl 3-amino-3-(2-fluorophenyl)butanoate: is an organic compound that features a tert-butyl ester group, an amino group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-(2-fluorophenyl)butanoate typically involves the reaction of tert-butyl 3-oxobutanoate with 2-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-amino-3-(2-fluorophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethane can be used in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Tert-butyl 3-amino-3-(2-fluorophenyl)butanoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic compounds on biological systems. It may also serve as a building block for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific biological pathways. Its fluorinated aromatic ring can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(2-fluorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- Tert-butyl 3-amino-3-(2-chlorophenyl)butanoate
- Tert-butyl 3-amino-3-(2-bromophenyl)butanoate
- Tert-butyl 3-amino-3-(2-methylphenyl)butanoate
Comparison: Tert-butyl 3-amino-3-(2-fluorophenyl)butanoate is unique due to the presence of the fluorine atom in the aromatic ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity. Compared to its chlorinated, brominated, or methylated analogs, the fluorinated compound may exhibit enhanced metabolic stability and bioavailability, making it a valuable compound in pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 3-amino-3-(2-fluorophenyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)9-14(4,16)10-7-5-6-8-11(10)15/h5-8H,9,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWMABRRGSFQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C)(C1=CC=CC=C1F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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